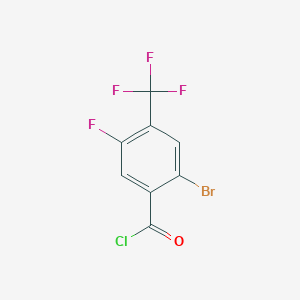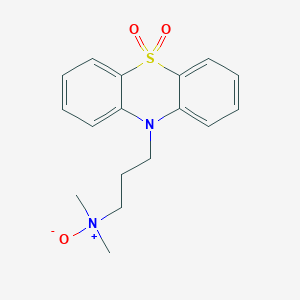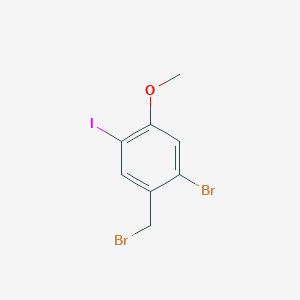
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate is a complex organic molecule with significant biochemical and pharmaceutical relevance. This compound features a purine base, a tetrahydrofuran ring, and multiple phosphoryl groups, making it a versatile molecule in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring. The phosphoryl groups are introduced through phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as crystallization, chromatography, and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates.
Major Products Formed
科学的研究の応用
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in studying DNA and RNA interactions and functions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The phosphoryl groups play a crucial role in its mechanism of action, facilitating binding to target molecules and modulating their activity.
類似化合物との比較
Similar compounds include other phosphorylated nucleosides and nucleotides, such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP). (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate is unique due to its specific structure, which confers distinct biochemical properties and potential therapeutic applications.
特性
分子式 |
C18H23N6O14P3 |
|---|---|
分子量 |
640.3 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O14P3/c1-20-10-4-2-9(3-5-10)18(26)36-14-13(25)11(6-34-40(30,31)38-41(32,33)37-39(27,28)29)35-17(14)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H,30,31)(H,32,33)(H2,19,21,22)(H2,27,28,29)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
NYGSRIOAXYGEDM-LSCFUAHRSA-N |
異性体SMILES |
CNC1=CC=C(C=C1)C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
CNC1=CC=C(C=C1)C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)






![5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13431029.png)

![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)

![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)
